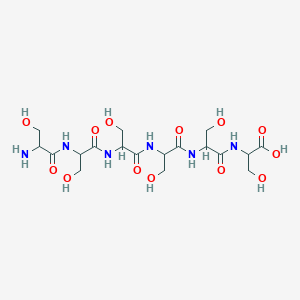
17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” is a complex organic compound characterized by multiple functional groups, including amino, hydroxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” typically involves multi-step organic synthesis. The process may include:
Formation of the backbone: This step involves the construction of the main carbon chain through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Amino, hydroxy, and carboxylic acid groups are introduced through reactions like amination, hydroxylation, and carboxylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and reagents: Use of efficient catalysts to speed up reactions and reduce costs.
Quality control: Implementation of stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Amino groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme studies: As a substrate or inhibitor in enzymatic reactions.
Protein modification: For studying protein-ligand interactions.
Medicine
Drug development: As a potential therapeutic agent.
Diagnostics: As a marker or probe in diagnostic assays.
Industry
Materials science: As a building block for advanced materials.
Biotechnology: In the development of biosensors and bioelectronics.
Mechanism of Action
The mechanism of action of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” depends on its specific application. For example:
Enzymatic inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Protein interaction: It may interact with specific proteins, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
Polyamino acids: Compounds with multiple amino groups.
Polyhydroxy acids: Compounds with multiple hydroxy and carboxylic acid groups.
Uniqueness
Functional group density: The high density of functional groups in “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C18H32N6O13 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37) |
InChI Key |
HXYHKCTXBXPALT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
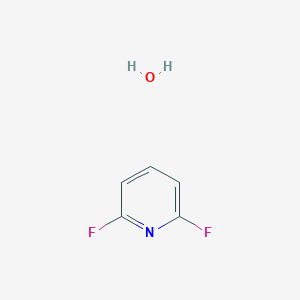

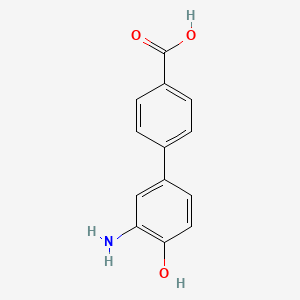
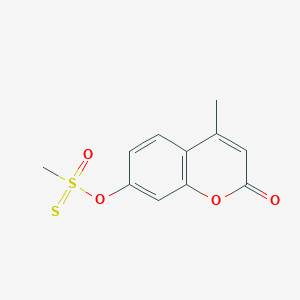
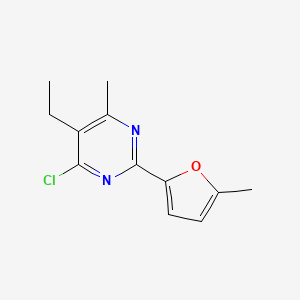

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
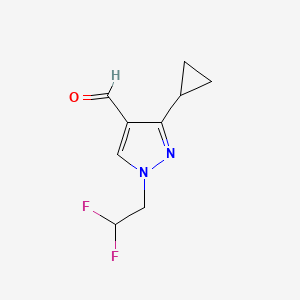
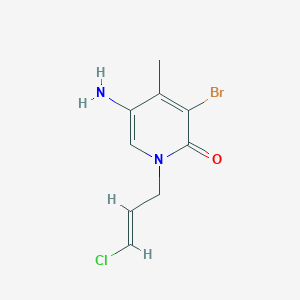
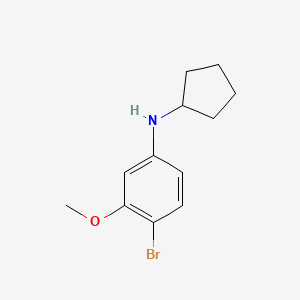
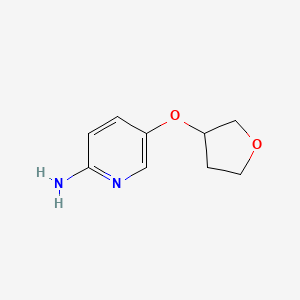
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

